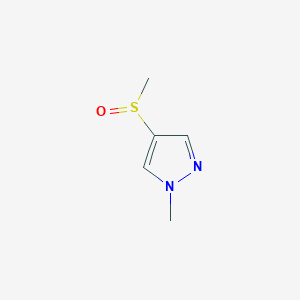

4-methanesulfinyl-1-methyl-1H-pyrazole

Description

Contextualization within Pyrazole (B372694) Heterocycle Chemistry

The pyrazole framework is a cornerstone of heterocyclic chemistry, offering a rich field for synthetic exploration and theoretical study. mdpi.comnih.gov

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. wikipedia.org They are classified as aromatic due to the presence of a delocalized π-electron system, which imparts significant stability to the ring. globalresearchonline.netijraset.com The pyrazole ring system is a weak base and can undergo a variety of chemical reactions, including electrophilic substitution, which typically occurs at the 4-position. nih.govglobalresearchonline.net

Table 1: General Properties of the Pyrazole Ring

| Property | Description |

|---|---|

| Structure | Five-membered ring with three carbon and two adjacent nitrogen atoms. |

| Aromaticity | Possesses a 6π-electron aromatic system. |

| Reactivity | Undergoes electrophilic substitution, primarily at the C4 position. The ring is generally resistant to oxidation. globalresearchonline.net |

| Tautomerism | Unsubstituted pyrazole exists in tautomeric forms. globalresearchonline.net |

The substitution of the hydrogen atom on one of the nitrogen atoms with an alkyl group, such as a methyl group, has a profound impact on the properties of the pyrazole ring. N-alkylation prevents tautomerism, leading to a single, well-defined isomer. mdpi.compublish.csiro.au The choice of the nitrogen atom for alkylation (N1 or N2) in unsymmetrical pyrazoles can be influenced by both steric and electronic factors. publish.csiro.au The presence of an N-alkyl group can also influence the solubility and reactivity of the pyrazole derivative.

The Role and Chemical Significance of the Sulfoxide (B87167) Moiety

The sulfoxide functional group is a key feature of 4-methanesulfinyl-1-methyl-1H-pyrazole, imparting unique characteristics to the molecule.

A sulfoxide consists of a sulfur atom bonded to an oxygen atom and two carbon atoms. The sulfur atom in a sulfoxide is pyramidal, and if the two carbon substituents are different, the sulfoxide is chiral. wikipedia.org The sulfur-oxygen bond is highly polarized, with a partial positive charge on the sulfur and a partial negative charge on the oxygen. wikipedia.org This polarity influences the solubility and reactivity of the molecule. The sulfinyl group is a strong hydrogen bond acceptor.

Sulfoxides are part of a family of sulfur-containing functional groups that also includes sulfides (R-S-R') and sulfones (R-SO₂-R'). These groups differ in the oxidation state of the sulfur atom. Sulfides are the least oxidized, followed by sulfoxides, and then sulfones, which are the most oxidized. This difference in oxidation state leads to significant variations in their geometry, polarity, and chemical reactivity.

Table 2: Comparison of Sulfide (B99878), Sulfoxide, and Sulfone Functional Groups

| Functional Group | General Formula | Oxidation State of Sulfur | Geometry around Sulfur | Polarity |

|---|---|---|---|---|

| Sulfide | R-S-R' | -2 | Bent | Moderately polar |

| Sulfoxide | R-S(O)-R' | 0 | Pyramidal | Highly polar |

| Sulfone | R-SO₂-R' | +2 | Tetrahedral | Highly polar |

Unique Aspects of this compound Structure and Reactivity

The combination of the N-methylated pyrazole ring and the methanesulfinyl group at the 4-position gives this compound a unique set of predicted properties. The electron-withdrawing nature of the sulfoxide group is expected to decrease the electron density of the pyrazole ring, potentially influencing its reactivity in electrophilic substitution reactions. The chirality of the sulfoxide group introduces a stereochemical element to the molecule. The synthesis of this compound would likely involve the oxidation of the corresponding sulfide, 4-methylsulfanyl-1-methyl-1H-pyrazole.

Historical Development and Current Research Trends in Pyrazole Sulfoxide Chemistry

The history of pyrazole chemistry dates back to 1883, when it was first synthesized. globalresearchonline.net Since then, the field has evolved significantly, with the development of numerous synthetic methodologies and the discovery of a wide array of biological activities associated with pyrazole-containing molecules. globalresearchonline.netnumberanalytics.com Pyrazole and its derivatives are recognized as important five-membered heterocyclic compounds consisting of three carbon atoms and two adjacent nitrogen atoms. globalresearchonline.netnih.gov This structure imparts unique chemical properties, including aromaticity and the ability to act as both a hydrogen bond donor and acceptor. globalresearchonline.net

The introduction of a sulfoxide group to the pyrazole ring, as seen in this compound, is a more recent area of exploration within the broader field of pyrazole chemistry. Sulfoxides themselves are a class of organosulfur compounds that have found significant use in medicinal chemistry due to their unique stereoelectronic properties and their ability to engage in a variety of intermolecular interactions. The development of synthetic methods for pyrazole sulfoxides has been a key focus, often involving the controlled oxidation of the corresponding pyrazole sulfides.

Current research trends in pyrazole sulfoxide chemistry are largely driven by the potential applications of these compounds in drug discovery and development. Researchers are actively investigating the synthesis of novel pyrazole sulfoxide derivatives and evaluating their biological activities. nih.gov Areas of particular interest include their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govmdpi.com The sulfoxide moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule, and its incorporation into the pyrazole scaffold offers a strategy for fine-tuning these properties to develop new therapeutic agents. nih.gov Furthermore, the chirality of the sulfoxide group introduces an additional layer of complexity and potential for stereospecific interactions with biological targets. The exploration of pyrazole sulfoximines, which are closely related to pyrazole sulfoxides, in medicinal chemistry further highlights the interest in sulfur-containing pyrazole derivatives. nih.gov

Interactive Data Table for Related Pyrazole Compounds

Due to the limited availability of specific experimental data for this compound, the following table provides information on a closely related compound, 4-methanesulfonyl-1-methyl-1H-pyrazole (the corresponding sulfone), to offer some physicochemical context.

| Property | Value for 4-methanesulfonyl-1-methyl-1H-pyrazole |

| Molecular Formula | C5H8N2O2S |

| Molecular Weight | 160.19 g/mol |

| CAS Number | Not available |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-methylsulfinylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-7-4-5(3-6-7)9(2)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOIBFJEQDHVKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 4 Methanesulfinyl 1 Methyl 1h Pyrazole and Its Analogues

Synthesis of the 1H-Pyrazole Core Precursors for 4-Functionalization

The foundational step in synthesizing 4-methanesulfinyl-1-methyl-1H-pyrazole is the construction of a suitably functionalized 1H-pyrazole core. This typically involves the formation of the heterocyclic ring with a precursor group at the C-4 position that can be later converted to the desired sulfinyl group.

Cyclocondensation and Annulation Reactions for Pyrazole (B372694) Ring Formation

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, a process known as the Knorr pyrazole synthesis. beilstein-journals.orgnih.gov This approach allows for the formation of the pyrazole ring with various substituents depending on the nature of the starting materials. For instance, the reaction of a 1,3-diketone with hydrazine will yield a disubstituted pyrazole.

Another significant strategy involves the cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. mdpi.comnih.gov This reaction typically proceeds through a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole ring. nih.gov The use of α,β-unsaturated ketones with a leaving group can also directly yield pyrazoles. mdpi.com

Annulation reactions, such as the (3+2) cycloaddition, provide another powerful route to the pyrazole core. rsc.org For example, a stereoselective (3+2) annulation process between 4-bromo pyrazolones and benzofuran-derived azadienes has been developed to synthesize novel pyrazole fused spiroketals. rsc.org

The table below summarizes key cyclocondensation and annulation reactions for pyrazole synthesis.

| Reaction Type | Reactants | Intermediate (if any) | Product | Reference(s) |

| Knorr Cyclocondensation | 1,3-Dicarbonyl compounds, Hydrazines | - | Substituted Pyrazoles | nih.gov, beilstein-journals.org |

| Cyclocondensation | α,β-Unsaturated carbonyl compounds, Hydrazines | Pyrazolines | Substituted Pyrazoles | mdpi.com, nih.gov |

| (3+2) Annulation | 4-Bromo pyrazolones, Benzofuran-derived azadienes | - | Pyrazole fused spiroketals | rsc.org |

Regioselective Synthesis of 4-Substituted Pyrazoles (e.g., at C-4 with suitable leaving groups for sulfinylation)

To introduce the methanesulfinyl group at the C-4 position, it is often necessary to first install a suitable functional group or leaving group at this position. The regioselective functionalization of the pyrazole ring is therefore a critical step.

One approach involves the direct C-H functionalization of the pyrazole core. For instance, a direct thiocyanation of N-substituted pyrazolones at the C-4 position can be achieved under metal-free conditions using NH₄SCN and K₂S₂O₈. nih.gov Similarly, an electrophilic thio- or selenocyanation of 4-unsubstituted pyrazoles can be accomplished using PhICl₂ and NH₄SCN or KSeCN, respectively. beilstein-journals.org The resulting 4-thiocyano or 4-selenocyano group can then serve as a handle for further transformations to the desired sulfinyl group.

Another strategy involves the synthesis of the pyrazole ring with a pre-installed substituent at the C-4 position. This can be achieved by carefully selecting the starting materials for the cyclocondensation reaction. For example, the use of a 1,3-dicarbonyl compound with a substituent at the 2-position can lead to a 4-substituted pyrazole.

The following table highlights methods for achieving regioselective C-4 substitution on the pyrazole ring.

| Method | Reagents | Product | Reference(s) |

| Direct C-H Thiocyanation | NH₄SCN, K₂S₂O₈ | 4-Thiocyanated pyrazolones | nih.gov |

| Electrophilic Thio/Selenocyanation | PhICl₂, NH₄SCN/KSeCN | 4-Thio/selenocyanated pyrazoles | beilstein-journals.org |

Vilsmeier-Haack Reaction for Pyrazole-4-carbaldehyde Precursors

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. mdpi.combohrium.com This reaction introduces a formyl group (-CHO) at the C-4 position of the pyrazole ring, creating a versatile pyrazole-4-carbaldehyde intermediate. nih.govjocpr.comchemmethod.com The Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile in this reaction. researchgate.net

The resulting pyrazole-4-carbaldehyde is a valuable precursor for a wide range of functional group transformations. The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to various other functional groups, providing a pathway to introduce the desired sulfinyl moiety at the C-4 position through subsequent synthetic steps. Microwave-assisted Vilsmeier-Haack reactions have also been developed, offering advantages such as reduced reaction times and improved yields. bohrium.com

Introduction of the 1-Methyl Group in Pyrazole Systems

Once the functionalized pyrazole core is synthesized, the next crucial step is the introduction of the methyl group at the N-1 position. This N-alkylation must often be controlled to achieve the desired regioselectivity, as unsymmetrical pyrazoles have two distinct nitrogen atoms that can be alkylated.

N-Alkylation Methodologies for Pyrazole Derivatives

The N-alkylation of pyrazoles is typically achieved by treating the pyrazole with an alkylating agent in the presence of a base. semanticscholar.org Common alkylating agents include alkyl halides (e.g., methyl iodide). Alternative methods have also been developed, such as those utilizing trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which provides an alternative to methods requiring strong bases or high temperatures. mdpi.comsemanticscholar.orgresearchgate.net Enzyme-controlled N-alkylation has also been explored, offering high selectivity. thieme-connect.com

Control of Regioselectivity in N-Methylation of Pyrazoles

For unsymmetrical pyrazoles, the N-methylation can result in a mixture of two regioisomers. mdpi.com Controlling the regioselectivity of this reaction is a significant challenge in pyrazole chemistry. acs.org The outcome of the N-alkylation is often influenced by steric and electronic factors of the substituents on the pyrazole ring.

Several strategies have been developed to address this challenge. One approach is to use sterically bulky α-halomethylsilanes as masked methylating reagents. researcher.life These reagents can significantly improve the selectivity of N-alkylation, favoring the less sterically hindered nitrogen atom. acs.orgresearcher.life The use of specific solvents, such as fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has also been shown to dramatically increase the regioselectivity in pyrazole formation, which can indirectly influence the subsequent N-methylation step. acs.org

Under kinetically controlled conditions, the lithiation of 1-methylpyrazole (B151067) followed by reaction with an electrophile can lead to functionalization at the methyl group, whereas thermodynamically controlled conditions favor functionalization at the 5-position of the pyrazole ring. nih.gov This highlights the importance of reaction conditions in determining the site of functionalization.

The table below outlines different approaches to control regioselectivity in N-methylation.

| Method | Reagent/Condition | Outcome | Reference(s) |

| Steric Hindrance | α-Halomethylsilanes | Improved N1-selectivity | researcher.life, acs.org |

| Solvent Effects | Fluorinated alcohols (TFE, HFIP) | Increased regioselectivity in pyrazole formation | acs.org |

| Reaction Control | Kinetic vs. Thermodynamic conditions | Differential functionalization sites | nih.gov |

Formation of the 4-Methanesulfinyl Moiety

The introduction of the methanesulfinyl group at the C-4 position of the 1-methyl-1H-pyrazole ring is a critical transformation that can be achieved through several strategic approaches.

Controlled Oxidation of 4-Methylthio-1-methyl-1H-pyrazole Precursors

A prevalent and effective method for synthesizing this compound involves the selective mono-oxidation of its corresponding thioether precursor, 4-methylthio-1-methyl-1H-pyrazole. The primary challenge in this approach lies in preventing over-oxidation to the sulfone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent and reaction conditions being crucial for achieving high selectivity for the sulfoxide (B87167).

Commonly used oxidants for the conversion of sulfides to sulfoxides include meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758), at controlled temperatures to favor the formation of the sulfoxide over the sulfone. Careful monitoring of the reaction progress is essential to stop the oxidation at the desired stage.

Table 1: Reagents for Selective Mono-oxidation of Sulfides

| Oxidizing Agent | Typical Conditions | Selectivity for Sulfoxide |

| m-CPBA | CH₂Cl₂, 0 °C to rt | Good to Excellent |

| Sodium periodate | MeOH/H₂O, rt | Good |

| Hydrogen peroxide | Various catalysts (e.g., SeO₂) | Variable, catalyst dependent |

| Oxone® | MeOH/H₂O, rt | Good |

Direct Introduction of the Sulfinyl Group at C-4 of the Pyrazole Ring

The direct introduction of a methanesulfinyl group at the C-4 position of the 1-methyl-1H-pyrazole ring represents a more convergent synthetic strategy. This approach would circumvent the need for the synthesis and subsequent oxidation of the thioether precursor. However, methods for the direct C-H sulfinylation of pyrazoles are less common in the literature. This transformation would likely involve the reaction of a C-4 metalated 1-methyl-1H-pyrazole intermediate with a suitable methanesulfinylating agent. Alternatively, electrophilic sulfinylation reagents could potentially react directly with the electron-rich pyrazole ring, although controlling regioselectivity could be a challenge.

Stereoselective Synthesis of Sulfoxide Chirality

The sulfoxide group in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically enriched or pure sulfoxides is of significant interest, particularly in medicinal chemistry. Asymmetric synthesis of chiral sulfoxides can be achieved through several methods, including the use of chiral oxidizing agents, metal-based catalysts with chiral ligands, or biocatalytic approaches. rsc.orgacsgcipr.orgillinois.eduwiley-vch.deresearchgate.net

For the synthesis of a specific enantiomer of this compound, one could employ a chiral catalyst to direct the oxidation of the prochiral 4-methylthio-1-methyl-1H-pyrazole. Various transition metal complexes with chiral ligands have been developed for the enantioselective oxidation of sulfides. rsc.orgacsgcipr.org

Integrated Multi-Step Synthetic Sequences to this compound

A complete synthetic route to this compound typically begins with the construction of the substituted pyrazole ring, followed by the introduction and modification of the sulfur-containing substituent. A plausible multi-step sequence is outlined below:

Synthesis of a 4-functionalized 1-methyl-1H-pyrazole: This can be achieved through various methods for pyrazole synthesis. For instance, a one-pot, three-step reaction involving an active methylene (B1212753) reagent, phenylisothiocyanate, methyl iodide, and methylhydrazine can lead to a substituted pyrazole that could be further elaborated. nih.gov Another approach could involve the direct functionalization of 1-methyl-1H-pyrazole at the C-4 position. For example, 4-iodo-1-methyl-1H-pyrazole is a commercially available starting material that can be used in cross-coupling reactions to introduce the desired methylthio group. sigmaaldrich.com

Introduction of the Methylthio Group: Starting from a 4-halo-1-methyl-1H-pyrazole, a nucleophilic substitution reaction with sodium thiomethoxide (NaSMe) can be employed to install the 4-methylthio moiety.

Controlled Oxidation: The final step involves the selective oxidation of the resulting 4-methylthio-1-methyl-1H-pyrazole to the desired this compound using one of the methods described in section 2.3.1.

Sustainable and Efficient Synthetic Methodologies

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.

Microwave-Assisted Organic Synthesis (MAOS) in Pyrazole Derivatization

Microwave irradiation can be effectively applied to various steps in the synthesis of pyrazole derivatives. nih.gov This includes the initial formation of the pyrazole ring and subsequent functionalization reactions. Specifically, the oxidation of thioethers to sulfoxides can be significantly accelerated using microwave heating. researchgate.netnih.govrsc.org The use of microwave technology can lead to a more energy-efficient and rapid synthesis of this compound from its thioether precursor.

Table 2: Comparison of Conventional vs. Microwave-Assisted Sulfide (B99878) Oxidation

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours | Minutes |

| Energy Consumption | High | Low |

| Yields | Often moderate to good | Often good to excellent |

| Side Reactions | Can be more prevalent | Often minimized |

By integrating these advanced synthetic strategies, the efficient and controlled synthesis of this compound and its analogues can be achieved, paving the way for further investigation of their chemical and biological properties.

Ultrasound- and Mechanochemical-Assisted Approaches for Pyrazole Synthesis

In recent years, green chemistry principles have driven the adoption of alternative energy sources to promote chemical reactions. Ultrasound irradiation and mechanochemistry have emerged as powerful tools in the synthesis of pyrazole derivatives, offering significant advantages over conventional heating methods. nih.govresearchgate.net

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid medium—to create localized hot spots with high temperatures and pressures. This energy input can dramatically enhance reaction rates and yields. jetir.orggoogle.com Studies have shown that ultrasound irradiation can be a valuable alternative for processes that require milder conditions. nih.gov For instance, the synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenylhydrazine (B124118) has been successfully achieved with high yields in significantly reduced reaction times under ultrasound irradiation at 60 °C. researchgate.net This method often reduces the need for large quantities of polar solvents and acidic or basic catalysts typically used in traditional pyrazole synthesis. jetir.org

Mechanochemical synthesis, on the other hand, involves the use of mechanical force, typically through ball milling, to induce chemical reactions in the solid state or with minimal solvent. lookchem.comlongdom.org This solvent-free approach is highly attractive from an environmental perspective. The one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines under mechanochemical ball milling conditions has been reported to provide higher yields and shorter reaction times compared to conventional solvent-based methods. lookchem.comlongdom.org The workup for these reactions is often simpler, involving dispersion in water and filtration. lookchem.com

| Method | Key Advantages | Example Application | Reference |

| Ultrasound-Assisted Synthesis | Reduced reaction times, milder conditions, less solvent usage. | Synthesis of 1,5-disubstituted pyrazoles. researchgate.net | nih.govjetir.orggoogle.comresearchgate.net |

| Mechanochemical Synthesis | Solvent-free, shorter reaction times, improved yields, simple workup. | One-pot synthesis of 3,5-diphenyl-1H-pyrazoles. lookchem.comlongdom.org | lookchem.comlongdom.org |

Catalytic Strategies for Enhanced Selectivity and Yield

The development of catalytic systems is paramount for achieving high selectivity and yield in the synthesis of complex pyrazoles like this compound. Catalysis can influence both the formation of the pyrazole core and the introduction of functional groups, such as the methanesulfinyl moiety.

A variety of catalysts have been employed to improve the regioselectivity and efficiency of pyrazole synthesis. For instance, nano-ZnO has been used as a highly efficient and environmentally friendly catalyst for the condensation of phenylhydrazine with ethyl acetoacetate, achieving impressive yields. jetir.org Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have demonstrated rapid and highly regioselective formation of 3-CF3-pyrazoles. jetir.org Furthermore, ruthenium-catalyzed hydrogen transfer reactions of 1,3-diols with alkyl hydrazines provide a route to 1,4-disubstituted pyrazoles. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been instrumental in the synthesis of 4-substituted pyrazoles. acs.orgsci-hub.ru

The introduction of the methanesulfinyl group typically involves the selective oxidation of a corresponding methylthio-pyrazole precursor. Achieving high selectivity for the sulfoxide over the sulfone is a significant challenge. A number of methods have been developed to address this, often employing hydrogen peroxide as a "green" oxidant in combination with a catalyst or under specific reaction conditions. google.comresearchgate.netgoogle.com For example, Mn2ZnO4 spinel nanoparticles have been used as a heterogeneous catalyst for the selective oxidation of sulfides to sulfoxides with hydrogen peroxide. researchgate.net Transition-metal-free conditions using hydrogen peroxide in glacial acetic acid have also been shown to be highly selective. google.com

| Catalyst/Reagent | Reaction Type | Key Features | Reference |

| Nano-ZnO | Pyrazole synthesis (condensation) | High efficiency, environmentally friendly. | jetir.org |

| Silver (AgOTf) | Pyrazole synthesis (cyclization) | High regioselectivity, rapid reaction. | jetir.org |

| Ruthenium (Ru3(CO)12) | Pyrazole synthesis (dehydrogenative coupling) | High selectivity, wide substrate scope. | nih.gov |

| Palladium (XPhos Pd G2) | 4-substituted pyrazole synthesis (Suzuki-Miyaura coupling) | Access to otherwise difficult-to-prepare derivatives. | sci-hub.ru |

| H2O2 / Mn2ZnO4 | Sulfide to Sulfoxide Oxidation | High selectivity, heterogeneous catalyst. | researchgate.net |

| H2O2 / Acetic Acid | Sulfide to Sulfoxide Oxidation | Transition-metal-free, high yields. | google.com |

Isolation and Purification Techniques for Complex Pyrazole Sulfoxides

The isolation and purification of complex pyrazole sulfoxides present unique challenges due to the polarity of the sulfoxide group and the potential for the presence of starting materials (sulfide) and over-oxidized byproducts (sulfone). A combination of techniques is often required to obtain the target compound with high purity.

Chromatography is a cornerstone for the purification of pyrazole sulfoxides. longdom.org Flash chromatography using silica (B1680970) gel is a common initial purification step. lookchem.com However, the separation of the sulfide, sulfoxide, and sulfone can be challenging. In the case of fipronil (B1672679) and its sulfide metabolite, effective resolution was achieved using a specific eluent system (20% ethyl acetate (B1210297)/80% hexanes). lookchem.com For chiral sulfoxides, High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), such as macrocyclic glycopeptides, is essential for separating enantiomers. nih.gov The choice of mobile phase is critical, with normal-phase conditions often being the most effective. nih.gov

Recrystallization is another powerful technique for purifying solid pyrazole derivatives. jetir.org This method can be highly effective for removing impurities, provided a suitable solvent system can be found. For some pyrazoles, recrystallization from a mixture of solvents like iso ether/acetone has been reported. google.com

In some instances, pyrazoles can be purified by converting them into their acid addition salts, which can then be crystallized from an organic solvent. google.comgoogle.com This method can be particularly useful for removing non-basic impurities.

For complex mixtures, such as those encountered in metabolite identification studies of compounds like fipronil, advanced techniques combining liquid chromatography with mass spectrometry (LC-MS) are indispensable for both separation and identification. researchgate.net Sample preparation techniques like solid-phase extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are often employed prior to chromatographic analysis to remove matrix interferences. sci-hub.ru

| Technique | Application | Considerations | Reference |

| Flash Chromatography | Initial purification of reaction mixtures. | Choice of eluent is critical for separating sulfide, sulfoxide, and sulfone. lookchem.com | lookchem.com |

| High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers of chiral sulfoxides. | Requires chiral stationary phases and optimized mobile phases. nih.gov | nih.govlongdom.org |

| Recrystallization | Purification of solid pyrazole derivatives. | Dependent on finding a suitable solvent system. | jetir.orggoogle.com |

| Acid Addition Salt Formation | Purification of basic pyrazoles. | Involves formation and crystallization of a salt, followed by liberation of the free base. | google.comgoogle.com |

| Solid-Phase Extraction (SPE) / QuEChERS | Sample cleanup prior to analysis. | Effective for removing matrix interferences in complex samples. | sci-hub.ru |

Mechanistic Investigations and Reactivity Profiles of 4 Methanesulfinyl 1 Methyl 1h Pyrazole

Electronic and Steric Influences of the Methanesulfinyl Group on the Pyrazole (B372694) Ring

The methanesulfinyl group at the C4 position of the 1-methyl-1H-pyrazole ring is a powerful modulator of the heterocycle's chemical properties. Its effects can be dissected into distinct electronic and steric contributions.

The methanesulfinyl group is characterized by its strong electron-withdrawing nature, which arises from a combination of inductive and resonance effects. The sulfur-oxygen bond is highly polarized towards the electronegative oxygen atom, leading to a partial positive charge on the sulfur atom. This induces a significant electron-withdrawing inductive effect (-I) on the pyrazole ring.

Furthermore, the sulfinyl group can act as a resonance electron-withdrawing group (-R) by accepting pi-electron density from the ring into vacant d-orbitals on the sulfur atom. This delocalization further deactivates the ring towards electrophiles. The unique properties of pyrazoles, including the presence of two adjacent nitrogen atoms, mean that electrophilic substitution typically occurs at the C4 position; however, with this position occupied, the electronic deactivation affects the reactivity of the remaining C3 and C5 positions. Conversely, this decreased electron density makes the pyrazole ring more susceptible to nucleophilic attack.

The sulfinyl group possesses a tetrahedral geometry, with the methyl group, the pyrazole ring, a lone pair of electrons, and the oxygen atom occupying the vertices around the central sulfur atom. This three-dimensional structure imparts significant steric bulk at the C4 position of the pyrazole ring.

This steric hindrance can influence the reactivity of the adjacent C3 and C5 positions by impeding the approach of bulky reagents. While detailed crystallographic or computational studies on the precise conformation of 4-methanesulfinyl-1-methyl-1H-pyrazole are not extensively documented, studies on similar substituted pyrazoles suggest that rotation around the C4-S bond would occur to minimize steric interactions. bohrium.combohrium.com The preferred conformation would likely place the larger oxygen atom or the methyl group away from the N-methyl group at the N1 position to reduce steric clash, thereby influencing the accessibility of the different faces of the pyrazole ring.

Stereochemical Aspects at the Sulfoxide (B87167) Center and its Chemical Implications

A defining feature of the sulfoxide group is the presence of a stereogenic center at the sulfur atom, provided the two organic residues attached are different, which is the case for this compound.

The sulfur atom in a sulfoxide is a chiral center, making this compound a chiral molecule that can exist as a pair of enantiomers. Unlike amines, which undergo rapid pyramidal inversion at nitrogen, sulfoxides exhibit high configurational stability at room temperature. illinois.edu This stability is due to a substantial energy barrier for pyramidal inversion at the sulfur atom. Racemization requires harsh conditions, such as temperatures exceeding 200°C, as the inversion process proceeds through a high-energy planar transition state. illinois.edu

The energy barrier to inversion for typical alkyl aryl sulfoxides is sufficiently high to allow for the separation and isolation of individual enantiomers. This robust chirality is a key feature that enables the use of sulfoxides in asymmetric synthesis.

The inherent and stable chirality of the sulfoxide group makes it a valuable tool in asymmetric synthesis, where it can function as a chiral auxiliary. While specific applications of this compound in this context are not widely reported, the principle is well-established with other chiral sulfinyl compounds. For instance, chiral sulfinamides have been employed to direct the stereoselective synthesis of novel pyrazole derivatives. nih.gov

In principle, the chiral center in an enantiomerically pure form of this compound could be used to direct diastereoselective reactions. For example, deprotonation at one of the methyl groups of the sulfoxide or at a carbon adjacent to the pyrazole ring could be followed by a diastereoselective reaction with an electrophile, with the stereochemical outcome dictated by the chirality at the sulfur center. Furthermore, the chirality of the sulfoxide can influence the outcome of reactions like the Pummerer rearrangement, leading to asymmetric variations of this transformation. wikipedia.org

Transformations of the Sulfoxide Functionality

The sulfoxide group is a versatile functional group that can undergo several characteristic transformations, providing pathways to other sulfur-containing pyrazole derivatives.

Oxidation to Sulfone: The sulfoxide can be readily oxidized to the corresponding sulfone, 4-methanesulfonyl-1-methyl-1H-pyrazole. This transformation can be achieved with a variety of common oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or potassium permanganate (B83412). organic-chemistry.org The resulting sulfone group is an even stronger electron-withdrawing group than the sulfoxide, which would further modify the electronic properties of the pyrazole ring. The synthesis of heteroaromatic methyl sulfones via the oxidation of methylthio precursors is a well-established method. chemrxiv.orgnih.gov

Reduction to Sulfide (B99878): The sulfoxide can be reduced back to the corresponding sulfide, 4-(methylthio)-1-methyl-1H-pyrazole. Common reagents for this deoxygenation include phosphorus-based reagents like triphenylphosphine (B44618) or strong acid systems such as HCl/iodide.

Pummerer Rearrangement: A classic reaction of sulfoxides bearing an α-proton (as in the methanesulfinyl group) is the Pummerer rearrangement. wikipedia.org Upon treatment with an activating agent like acetic anhydride (B1165640), the sulfoxide rearranges to form an α-acyloxy thioether. In the case of this compound, this would lead to the formation of an α-acetoxy sulfide derivative. This reaction proceeds through a key thionium (B1214772) ion intermediate and is a powerful method for C-O and C-C bond formation at the carbon alpha to the sulfur atom. wikipedia.orgsemanticscholar.org

Controlled Oxidation Pathways to 4-Methanesulfonyl-1-methyl-1H-pyrazole

The oxidation of the sulfinyl group in this compound to the corresponding sulfone, 4-methanesulfonyl-1-methyl-1H-pyrazole, is a key transformation. This process enhances the electron-withdrawing nature of the substituent, further modifying the reactivity of the pyrazole ring. The oxidation must be controlled to prevent over-oxidation or side reactions on the electron-rich pyrazole core.

Various oxidizing agents are effective for the conversion of sulfoxides to sulfones. Common laboratory reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium permanganate (KMnO₄). The choice of reagent and reaction conditions allows for chemoselectivity, particularly in complex molecules. For instance, the oxidation of thiomethyl groups to methylsulfonyl groups on heterocyclic rings is a well-established method for producing key intermediates in medicinal chemistry. In a patented method, the oxidation of a 4-(methylthio)pyrazole precursor to the corresponding sulfone was achieved in high yield using m-CPBA, highlighting its efficacy for this class of compounds.

The general mechanism involves the nucleophilic attack of the sulfoxide sulfur on an electrophilic oxygen atom from the oxidizing agent, followed by the departure of the oxidant's conjugate base. The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) (DCM) or protic solvents such as acetic acid.

| Oxidizing Agent | Typical Solvents | General Conditions | Key Features |

|---|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | DCM, Chloroform | 0 °C to room temperature | High efficiency, good functional group tolerance. |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid, Water | Often requires a catalyst (e.g., tungstate) | "Green" oxidant, byproduct is water. |

| Potassium Permanganate (KMnO₄) | Acetone, Water, Acetic Acid | Requires careful temperature control | Strong oxidant, potential for over-oxidation. |

| Selectfluor® | Acetonitrile, Water | Ambient temperature | Mediates efficient oxidation of sulfides and sulfoxides. |

Selective Reduction Pathways to 4-Methylthio-1-methyl-1H-pyrazole

The selective reduction of the sulfoxide functionality to the corresponding sulfide (thioether), 4-methylthio-1-methyl-1H-pyrazole, is a valuable transformation for modulating the electronic properties of the pyrazole ring. A variety of methods have been developed for the deoxygenation of sulfoxides, often emphasizing chemoselectivity to avoid the reduction of other functional groups. organic-chemistry.orgresearchgate.netresearchgate.netrsc.org

Reagents for this transformation often involve a combination of a catalyst and a stoichiometric reductant. For example, systems like triflic anhydride with potassium iodide, or sodium borohydride (B1222165) with iodine, have proven effective for the deoxygenation of various alkyl and aryl sulfoxides. organic-chemistry.org These methods are noted for their mild conditions and tolerance of functional groups such as esters, nitriles, and alkenes. organic-chemistry.org Another approach utilizes thionyl chloride (SOCl₂) as a catalyst with triphenylphosphine (Ph₃P) as the oxygen atom acceptor. organic-chemistry.org More recently, manganese-catalyzed reductions using silanes as the terminal reductant have been shown to be highly efficient and chemoselective. rsc.org

The general principle behind many of these reductions involves the activation of the sulfoxide oxygen by an electrophilic species (e.g., I⁺, or coordination to a metal), making it a better leaving group. A subsequent nucleophilic attack at the sulfur atom by a reductant or counter-ion facilitates the deoxygenation.

| Reagent System | Typical Solvents | General Conditions | Key Features |

|---|---|---|---|

| Tf₂O / KI | Acetonitrile | Room temperature | High chemoselectivity, tolerates various functional groups. organic-chemistry.org |

| NaBH₄ / I₂ | THF | 0 °C to room temperature | Effective for a range of sulfoxides, good functional group tolerance. organic-chemistry.org |

| SOCl₂ (cat.) / Ph₃P | THF | Room temperature | Mild reduction conditions. organic-chemistry.org |

| MnBr(CO)₅ (cat.) / PhSiH₃ | Toluene | Reflux | Highly chemoselective, tolerates halogens, esters, and alkynes. rsc.org |

| 3-Mercaptopropionic acid / NBS or I₂ (cat.) | Acetonitrile | Ambient temperature | Effective for both alkyl and aryl sulfoxides. organic-chemistry.org |

Pummerer Rearrangements and Related Carbocation Chemistry of Sulfoxides

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen, such as this compound. wikipedia.orgnumberanalytics.com The reaction typically involves treatment with an acid anhydride, most commonly acetic anhydride (Ac₂O), to convert the sulfoxide into an α-acyloxy thioether. chem-station.com

The mechanism is initiated by the acylation of the sulfoxide oxygen by acetic anhydride, forming an acyloxysulfonium ion. numberanalytics.com A base, typically the acetate (B1210297) ion generated in the first step, then abstracts a proton from the α-carbon (the methyl group). wikipedia.org This leads to the formation of a sulfur ylide, which subsequently collapses to form a resonance-stabilized sulfenium ion (thial) intermediate. tcichemicals.com Finally, nucleophilic attack by the acetate ion on the carbocationic center of the thial yields the α-acetoxy thioether product. wikipedia.org This product can be hydrolyzed to yield an aldehyde, making the Pummerer rearrangement a useful method for unmasking carbonyl functionality. chem-station.com The electrophilic thial intermediate can also be trapped by other intra- or intermolecular nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. wikipedia.org

Reactivity of the Pyrazole Ring in the Presence of the 4-Methanesulfinyl Group

The 4-methanesulfinyl substituent exerts a significant electronic influence on the pyrazole ring. As an electron-withdrawing group, it deactivates the ring towards electrophilic attack while simultaneously activating it for potential nucleophilic substitution. Its position at C-4 blocks the most common site for electrophilic substitution in pyrazoles, redirecting reactivity to other positions. rrbdavc.orgresearchgate.net

Electrophilic Aromatic Substitution Reactions (e.g., at position C-5)

Given these competing influences, electrophilic substitution, if successful, is predicted to occur at the C-5 position, which is ortho to the N-methyl group and meta to the deactivating sulfinyl group. However, forcing conditions may be required to overcome the deactivation of the ring.

Nucleophilic Attack and Addition Reactions on the Pyrazole Ring

The pyrazole ring is inherently electron-rich and generally resistant to nucleophilic attack. nih.govnih.gov However, the presence of strong electron-withdrawing groups can render the ring sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SₙAr). masterorganicchemistry.com The 4-methanesulfinyl group, being strongly electron-withdrawing, is expected to activate the pyrazole ring towards such reactions.

In the SₙAr mechanism, a nucleophile attacks an electron-poor carbon atom of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. For the this compound, nucleophilic attack would be most likely at the C-3 or C-5 positions, which are ortho and para (through the N-N bond) to the electron-withdrawing sulfoxide group. For a substitution reaction to occur, a suitable leaving group would need to be present at one of these positions.

Metalation and Lithiation Strategies at Pyrazole Ring Positions

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heterocyclic rings. wikipedia.orgbaranlab.org The strategy relies on a directing metalating group (DMG), typically a Lewis basic moiety, to coordinate an organolithium reagent and direct deprotonation to an adjacent position. baranlab.org The sulfoxide group is known to be a powerful DMG, capable of directing lithiation even in the presence of other directing groups. rsc.org

Detailed Mechanistic Pathways of Key Reactions Involving this compound

Insights into N-Alkylation and C-Functionalization Mechanisms

No specific studies detailing the mechanisms of N-alkylation or C-functionalization for this compound have been found. General principles of pyrazole chemistry suggest that the lone pair of electrons on the N2 nitrogen atom would be available for alkylation, though the electronic effects of the 4-methanesulfinyl group would influence the regioselectivity. Similarly, C-functionalization would likely be directed by the electronic nature of the pyrazole ring and its substituents, but specific pathways have not been elucidated for this compound.

Transition State Characterization and Reaction Coordinate Analysis

Computational studies involving transition state characterization and reaction coordinate analysis provide deep insights into reaction mechanisms. However, no such theoretical investigations have been published for reactions involving this compound.

Solvent Effects and Catalytic Mediation in Reaction Selectivity

The role of solvents and catalysts in directing the outcome of chemical reactions is a fundamental aspect of organic synthesis. Research on how different solvent polarities or the presence of specific catalysts influence the selectivity of reactions involving this compound has not been reported.

Advanced Spectroscopic and Diffraction Analyses for Structural and Mechanistic Elucidation of 4 Methanesulfinyl 1 Methyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural, Conformational, and Dynamic Studies

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 4-methanesulfinyl-1-methyl-1H-pyrazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insights into the molecule's connectivity and conformation.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring and the methyl groups. The pyrazole ring protons, H3 and H5, are anticipated to appear as singlets in the aromatic region. The chemical shifts of these protons are influenced by the electronic effects of the N-methyl and methanesulfinyl substituents. The N-methyl group will likely show a singlet at approximately 3.8-4.0 ppm, while the S-methyl group protons will appear as a singlet further upfield, around 2.7-3.0 ppm.

The ¹³C NMR spectrum will provide information about the carbon framework. The pyrazole ring carbons (C3, C4, and C5) will have characteristic chemical shifts, with C4 being significantly affected by the directly attached sulfinyl group. The N-methyl and S-methyl carbons will be observed in the aliphatic region of the spectrum.

Two-dimensional NMR techniques are crucial for confirming the structural assignments.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In this specific molecule, no direct J-couplings between the pyrazole protons are expected as they are separated by the C4-substituent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons (C3, C5, N-CH₃, and S-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations from the N-methyl protons to C3 and C5 of the pyrazole ring would confirm the position of the methyl group on the nitrogen atom. Similarly, correlations from the S-methyl protons to C4 would verify the attachment of the methanesulfinyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts are based on general knowledge of similar structures and may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected HMBC Correlations |

|---|---|---|---|

| H3/C3 | ~7.5-7.8 (s) | ~135-140 | H3 to C4, C5, N-CH₃ |

| C4 | - | ~115-120 | H3, H5, S-CH₃ to C4 |

| H5/C5 | ~7.8-8.1 (s) | ~125-130 | H5 to C3, C4, N-CH₃ |

| N-CH₃ | ~3.8-4.0 (s) | ~35-40 | N-CH₃ to C3, C5 |

| S-CH₃ | ~2.7-3.0 (s) | ~40-45 | S-CH₃ to C4 |

While this compound does not possess traditional stereocenters that would lead to diastereomers, the sulfoxide (B87167) group is chiral. However, in an achiral solvent, the enantiomers are indistinguishable by standard NMR. The primary role of 2D NMR in this context is to firmly establish the connectivity of the atoms within the molecule, as detailed in the HMBC correlations in Table 1. These correlations provide an unambiguous map of the molecular structure, confirming the substitution pattern on the pyrazole ring.

Variable temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes in molecules that occur on the NMR timescale. ox.ac.uk For this compound, there are potential dynamic processes that could be investigated, such as restricted rotation around the C4-S bond. At lower temperatures, the rotation might slow down sufficiently to potentially lead to the observation of distinct conformers if the energy barrier to rotation is high enough. This would manifest as a broadening and eventual splitting of the signals for the pyrazole ring protons and carbons. By analyzing the coalescence temperature of these signals, the energy barrier for the rotational process can be calculated. However, for a relatively small methanesulfinyl group, this barrier is expected to be low, and such dynamics might only be observable at very low temperatures.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their local environment. These methods are complementary and can be used to identify characteristic vibrational modes of the sulfinyl and pyrazole moieties in this compound.

The IR and Raman spectra of this compound will be dominated by the vibrational modes of the pyrazole ring and the methanesulfinyl group.

Sulfinyl Group (S=O): The most characteristic vibration of the sulfinyl group is the S=O stretching mode, which is expected to appear as a strong band in the IR spectrum, typically in the range of 1030-1070 cm⁻¹. The exact position of this band is sensitive to the electronic environment and any intermolecular interactions.

Pyrazole Moiety: The pyrazole ring will exhibit a series of characteristic vibrations. These include C-H stretching vibrations above 3000 cm⁻¹, C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and various in-plane and out-of-plane ring deformation modes at lower frequencies. The N-CH₃ group will show characteristic C-H stretching and bending vibrations.

Table 2: Expected Characteristic Vibrational Frequencies for this compound Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|

| Pyrazole C-H Stretch | 3100-3150 | Medium/Strong |

| Methyl C-H Stretch | 2900-3000 | Medium/Strong |

| Pyrazole Ring Stretch (C=N, C=C) | 1400-1600 | Medium-Strong/Medium-Strong |

| Methyl Bending | 1350-1470 | Medium/Medium |

| S=O Stretch | 1030-1070 | Very Strong/Weak |

| C-S Stretch | 600-800 | Medium/Medium |

In the solid state or in concentrated solutions, molecules of this compound may exhibit intermolecular interactions. While the N-methyl group precludes classical N-H---N hydrogen bonding that is common in unsubstituted pyrazoles, dipole-dipole interactions involving the polar sulfinyl group can lead to self-aggregation. aip.org These interactions can be studied using vibrational spectroscopy. For instance, a shift in the S=O stretching frequency to lower wavenumbers upon increasing concentration or in the solid state can indicate the presence of intermolecular dipole-dipole interactions. Such interactions can influence the packing of the molecules in the solid state and affect the physical properties of the compound.

Mass Spectrometry for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for the characterization of pyrazole derivatives, providing critical information on molecular weight, elemental composition, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (Molecular Formula: C₅H₈N₂OS), the theoretical monoisotopic mass is 144.0385 g/mol . HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, can confirm this exact mass. mdpi.com

The analysis of the protonated molecule, [M+H]⁺, would be expected to yield an m/z value extremely close to the calculated value of 145.0457. The minute difference between the measured and theoretical mass, typically in the parts-per-million (ppm) range, provides strong evidence for the assigned elemental composition, a critical step in structural confirmation. mdpi.com While specific experimental data for this compound is not widely published, predicted m/z values for common adducts can be calculated.

Interactive Data Table: Predicted HRMS Data for C₅H₈N₂OS Adducts

| Adduct | Formula | Theoretical m/z |

| [M+H]⁺ | C₅H₉N₂OS⁺ | 145.0457 |

| [M+Na]⁺ | C₅H₈N₂OSNa⁺ | 167.0277 |

| [M+K]⁺ | C₅H₈N₂OSK⁺ | 182.9998 |

| [M-H]⁻ | C₅H₇N₂OS⁻ | 143.0312 |

Elucidation of Fragmentation Patterns for Structural Confirmation and Isomeric Differentiation

The fragmentation pattern of a molecule in a mass spectrometer provides a "fingerprint" that is vital for structural confirmation and for distinguishing between isomers. For substituted pyrazoles, fragmentation is often initiated by the cleavage of bonds associated with the substituents and the subsequent breakdown of the heterocyclic ring. researchgate.net

For this compound, the electron ionization (EI) or collision-induced dissociation (CID) mass spectrum would be expected to show characteristic fragmentation pathways:

Loss of the Methanesulfinyl Radical: A primary fragmentation could involve the cleavage of the C-S bond, leading to the loss of the ·S(O)CH₃ group (63 u), resulting in a fragment corresponding to the 1-methyl-1H-pyrazol-4-yl cation.

Loss of SO: The sulfoxide group can lose a sulfur monoxide (SO) molecule (48 u), a common fragmentation for sulfoxides.

Ring Cleavage: Following initial losses, the pyrazole ring itself can fragment. A characteristic loss for pyrazoles is the elimination of a molecule of hydrogen cyanide (HCN, 27 u). researchgate.net

Loss of Methyl Group: Cleavage of the N-CH₃ bond can result in the loss of a methyl radical (·CH₃, 15 u).

These fragmentation patterns allow for differentiation from isomers. For instance, the fragmentation of a 3-methanesulfinyl or 5-methanesulfinyl isomer would likely produce a different relative abundance of fragment ions due to the varying stability of the resulting radical cations and neutral losses. researchgate.net

Interactive Data Table: Plausible Mass Spectrometry Fragments of this compound

| Proposed Fragment | Formula | m/z (Nominal) | Plausible Origin |

| Molecular Ion | C₅H₈N₂OS⁺ | 144 | - |

| [M-CH₃]⁺ | C₄H₅N₂OS⁺ | 129 | Loss of methyl group from nitrogen |

| [M-SO]⁺ | C₅H₈N₂S⁺ | 96 | Loss of sulfur monoxide |

| [M-S(O)CH₃]⁺ | C₄H₅N₂⁺ | 81 | Cleavage of the C-S bond |

| [M-HCN]⁺ | C₄H₇NOS⁺ | 117 | Ring fragmentation |

Studies of Proton Transfer Phenomena via Mass Spectrometry

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a highly sensitive technique used to detect volatile organic compounds (VOCs) in real-time. researchgate.netbirmingham.ac.uk This method utilizes H₃O⁺ ions as reagent ions, which transfer a proton to any analyte molecule in the gas phase that has a higher proton affinity than water.

The study of this compound with PTR-MS could provide valuable data on its gas-phase basicity and proton affinity. The reaction would proceed as follows:

H₃O⁺ + C₅H₈N₂OS → [C₅H₈N₂OS-H]⁺ + H₂O

The rate of this reaction is directly related to the proton affinity of the pyrazole derivative. The primary sites of protonation would be the lone pair of electrons on the sulfoxide oxygen or the sp²-hybridized nitrogen atom (N2) of the pyrazole ring. By observing the formation of the protonated parent molecule at m/z 145, PTR-MS can be used for trace detection and to investigate the fundamental aspects of its gas-phase ion chemistry. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Unraveling Molecular Conformation and Crystal Packing Architectures

While the specific crystal structure of this compound is not publicly documented, its solid-state conformation can be inferred from the structures of related pyrazole derivatives. mdpi.comnih.gov The 1-methyl-1H-pyrazole ring is expected to be essentially planar. The methanesulfinyl group substituent at the C4 position would adopt a specific orientation relative to this plane.

Identification of Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, the structure is stabilized by a network of intermolecular interactions. Unlike unsubstituted pyrazoles that form strong N-H···N hydrogen bonds, this compound lacks a traditional hydrogen bond donor. nih.gov Therefore, its crystal structure would be governed by weaker interactions:

Weak C-H···O Hydrogen Bonds: The oxygen atom of the sulfoxide group is a potent hydrogen bond acceptor. It can form short contacts with hydrogen atoms from the methyl groups or the pyrazole ring of neighboring molecules.

Weak C-H···N Hydrogen Bonds: The N2 atom of the pyrazole ring can also act as a hydrogen bond acceptor for C-H donors from adjacent molecules.

Dipole-Dipole Interactions: The highly polar S=O bond of the sulfoxide group will lead to significant dipole-dipole interactions, which will play a major role in the orientation of molecules within the crystal lattice.

A detailed crystallographic analysis would precisely map these interactions, revealing the key forces responsible for the supramolecular assembly of the compound in the solid state. imedpub.commdpi.com

Computational and Theoretical Investigations of 4 Methanesulfinyl 1 Methyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) Studies of Ground State Geometries and Charge Distributions

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For a compound like 4-methanesulfinyl-1-methyl-1H-pyrazole, DFT calculations would be employed to determine its most stable three-dimensional conformation, known as the ground state geometry. These calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy.

Commonly used functionals such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to model the system. The output of these calculations would provide precise Cartesian coordinates for each atom. Furthermore, DFT is used to calculate the distribution of electronic charge across the molecule. This is often visualized through electrostatic potential maps and quantified by methods such as Natural Bond Orbital (NBO) analysis, which would reveal the partial atomic charges on the nitrogen, sulfur, oxygen, and carbon atoms, highlighting regions of electrophilicity and nucleophilicity.

Ab Initio and Post-Hartree-Fock Methods for Higher Accuracy Molecular Calculations

For more precise energetic and structural information, ab initio and post-Hartree-Fock methods can be applied. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, offer a higher level of accuracy by more explicitly accounting for electron correlation. These calculations would serve to refine the geometries obtained from DFT and provide more accurate single-point energies, which are crucial for calculating reaction enthalpies and activation barriers in hypothetical reactions involving this compound.

Molecular Orbital Analysis and Frontier Orbitals for Reactivity Prediction

Understanding the molecular orbitals (MOs) is key to predicting a molecule's reactivity. For this compound, analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. Visualizing the spatial distribution of these frontier orbitals would identify the likely sites for nucleophilic and electrophilic attack.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for confirming the identity and structure of a synthesized compound.

Theoretical Calculation of NMR Chemical Shifts and Coupling Constants for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, allows for the theoretical prediction of ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts that can be compared with experimental data. Similarly, spin-spin coupling constants (J-couplings) between neighboring nuclei can be calculated to further aid in the complete assignment of NMR spectra.

Table 1: Hypothetical Calculated NMR Chemical Shifts (ppm) for this compound (Note: This table is illustrative and not based on actual published calculations for this specific molecule.)

| Atom | Calculated Chemical Shift (ppm) |

| H (pyrazole ring) | 7.5 - 8.0 |

| H (pyrazole ring) | 7.0 - 7.5 |

| H (methyl on pyrazole) | 3.8 - 4.2 |

| H (methyl on sulfinyl) | 2.7 - 3.1 |

| C (pyrazole ring) | 135 - 140 |

| C (pyrazole ring) | 120 - 125 |

| C (pyrazole ring) | 110 - 115 |

| C (methyl on pyrazole) | 35 - 40 |

| C (methyl on sulfinyl) | 40 - 45 |

Simulated Vibrational Spectra and Comprehensive Band Assignments

Theoretical vibrational (infrared and Raman) spectra can be simulated by performing a frequency calculation on the optimized geometry of the molecule. These calculations yield the frequencies of the normal modes of vibration. Each calculated frequency can be animated to visualize the corresponding atomic motions, allowing for a detailed assignment of the spectral bands. For this compound, this would involve identifying characteristic vibrational modes such as C-H stretching, C=N stretching of the pyrazole (B372694) ring, and the prominent S=O stretching of the sulfinyl group. A comparison between the simulated and experimental IR spectra can provide strong evidence for the proposed structure.

Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound (Note: This table is illustrative and not based on actual published calculations for this specific molecule.)

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3100 - 3000 | Aromatic C-H Stretch |

| 3000 - 2900 | Aliphatic C-H Stretch |

| 1550 - 1450 | C=N/C=C Ring Stretch |

| 1060 - 1040 | S=O Stretch |

| 1000 - 950 | Ring Breathing |

Reaction Mechanism Modeling

Computational chemistry serves as a powerful tool for elucidating the intricate details of chemical reactions, mapping out the energy landscape from reactants to products.

Characterization of Transition States and Determination of Activation Energies

For pyrazole derivatives, Density Functional Theory (DFT) and ab initio methods like Møller–Plesset perturbation theory (MP2) are commonly used to model reaction pathways. nih.gov These calculations allow for the geometric and energetic characterization of transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate.

In a hypothetical reaction involving this compound, such as an oxidation or a nucleophilic substitution, computational modeling would identify the specific atomic arrangements of the transition state. For instance, in an SN2-type mechanism, a transition state would feature the incoming nucleophile and the leaving group partially bonded to the reaction center. mdpi.com Calculations on related pyrazoles have determined activation energies for various processes, which typically range from moderate to high, indicating the need for specific conditions, such as elevated temperatures, to proceed. mdpi.com

Table 1: Representative Activation Energies for Reactions of Pyrazole Derivatives (Hypothetical for the Target Compound)

| Reaction Type | Model Compound | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Nucleophilic Substitution | 4-methylpyrazole | DFT (MN15L/def2-TZVP) | ~30-40 |

| Intermolecular Proton Transfer | Pyrazole + H2O | MP2/aug-cc-pVDZ | ~15-25 |

Note: This table is illustrative and based on data for similar compounds, not this compound itself.

Intramolecular Proton Transfer Studies and Related Energetics

Intramolecular proton transfer, or tautomerism, is a fundamental process in N-unsubstituted pyrazoles. While the N1 position of this compound is methylated, preventing annular tautomerism, other potential proton transfer events could be studied, for example, from a hypothetical substituent.

Theoretical studies on pyrazole itself show that direct intramolecular proton migration has a very high activation energy barrier. nih.gov However, the presence of solvent molecules like water or ammonia can significantly lower this barrier by acting as a proton shuttle, creating a more favorable pathway. nih.gov Computational models can map the potential energy surface for these assisted proton transfer mechanisms, identifying the transition states involving the solvent molecules and calculating the reduced activation energies. For pyrazoles, water has been shown to lower the energetic barriers between tautomers through the formation of stabilizing hydrogen bonds. nih.gov

Solvent Effects and Environmental Influences on Molecular Properties and Reactivity

The surrounding solvent environment can profoundly impact the properties and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies and the prediction of how a solvent might stabilize or destabilize reactants, products, and transition states.

For pyrazole derivatives, studies have shown that polar solvents can influence tautomeric equilibria and reaction rates. nih.govdntb.gov.ua Water, for example, can lower the energy barriers for proton transfer by forming hydrogen bonds. nih.gov In the case of this compound, the polar methanesulfinyl group would be expected to interact strongly with polar solvents. Computational studies could quantify this interaction and predict shifts in spectroscopic properties (like UV-Vis absorption) or changes in reaction activation energies when moving from a nonpolar to a polar solvent.

Table 2: Hypothetical Solvation Energy Data for this compound

| Solvent | Dielectric Constant | Computational Method | Calculated Solvation Free Energy (kcal/mol) |

|---|---|---|---|

| Hexane | 1.88 | DFT/PCM | -2.5 |

| Dichloromethane (B109758) | 8.93 | DFT/PCM | -6.8 |

| Acetonitrile | 37.5 | DFT/PCM | -9.5 |

Note: This data is hypothetical and for illustrative purposes only.

Substituent Effects on Pyrazole Ring Stability and Electronic Properties

The nature and position of substituents on the pyrazole ring are crucial in determining its electronic properties, stability, and reactivity. The methanesulfinyl group at the C4 position and the methyl group at the N1 position of the target compound would have specific electronic effects. The methyl group is generally considered an electron-donating group, which can increase the electron density of the pyrazole ring. nih.gov

The methanesulfinyl group is more complex, capable of acting as both a π-donor and a σ-acceptor. Computational analysis, such as Natural Bond Orbital (NBO) analysis, could precisely quantify the electronic contributions of this group. Studies on other substituted pyrazoles have established clear trends: electron-donating groups tend to increase the basicity of the ring, while electron-withdrawing groups increase the acidity of the N-H proton (in unsubstituted pyrazoles) and can direct the site of electrophilic or nucleophilic attack. nih.govnih.gov For instance, electron-donating groups at the C3 position have been shown to increase the basicity of the pyrazole ring. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrazole |

| 4-methylpyrazole |

Synthetic Applications and Roles of 4 Methanesulfinyl 1 Methyl 1h Pyrazole As a Versatile Chemical Intermediate

Building Block in Complex Heterocyclic Synthesis

Functionalized pyrazoles are highly valued as intermediates for preparing diverse bioactive compounds and functional materials. chim.it The reactivity of the pyrazole (B372694) ring, which allows for structural modifications at various positions, makes it an ideal starting point for more complex molecular architectures. chim.it

Precursor for Advanced Pyrazole Derivatives with Specific Architectures

The 4-methanesulfinyl-1-methyl-1H-pyrazole scaffold contains several reactive sites that could be exploited for the synthesis of advanced pyrazole derivatives. While specific literature detailing the derivatization of this exact compound is limited, the known reactivity of related pyrazole and sulfoxide (B87167) compounds allows for the postulation of its synthetic potential. The sulfinyl group can be oxidized to a sulfonyl group, which is a strong electron-withdrawing group and a good leaving group in nucleophilic aromatic substitution reactions. Conversely, it can be reduced to a thioether, which can be involved in further functionalization.

The pyrazole ring itself can undergo various transformations. For instance, electrophilic substitution is a common reaction for pyrazoles, although the 4-position is already substituted in this case. However, lithiation followed by quenching with an electrophile is a powerful method for introducing substituents at other positions on the ring. The methanesulfinyl group itself can act as a directed metalation group, potentially facilitating regioselective functionalization at the C5 position.

Table 1: Potential Transformations for Pyrazole Core Derivatization

| Transformation Type | Reagents/Conditions | Potential Product Architecture |

|---|---|---|

| Oxidation of Sulfinyl | m-CPBA, H₂O₂ | 4-Methanesulfonyl-1-methyl-1H-pyrazole |

| C-H Activation/Functionalization | Palladium catalysts, etc. | C-H arylated/alkenylated pyrazoles |

| Directed ortho-Metalation | n-BuLi, s-BuLi | 5-Substituted-4-methanesulfinyl-1-methyl-1H-pyrazoles |

| Suzuki Coupling (from boronic acid) | Pd catalyst, base | 4-Aryl/heteroaryl-1-methyl-1H-pyrazoles (after conversion) |

Integration into Multi-Ring Systems and Condensed Heterocycles

The construction of fused heterocyclic systems is a major focus of synthetic chemistry, as these multi-ring structures are prevalent in natural products and pharmaceuticals. chim.it Aminopyrazoles are common precursors for creating fused pyrazoles, such as pyrazolo[1,5-a]pyrimidines, by reacting them with 1,3-bielectrophiles. chim.it

While this compound does not possess an amino group for direct cyclocondensation, it could be converted into a suitable precursor. For example, nitration at an available position on the pyrazole ring followed by reduction would yield an aminopyrazole, which could then be used in the synthesis of fused systems. Alternatively, functionalization at the C5 position with a group containing a nucleophilic site (e.g., a hydroxyl or amino group) could enable intramolecular cyclization to form a new ring fused to the pyrazole core. Although direct examples involving this compound are not prominent in the literature, the general strategies for synthesizing fused pyrazoles are well-established. chim.itresearchgate.net

Role in Chiral Synthesis and Stereoselective Transformations

Asymmetric synthesis is critical in the development of pharmaceuticals, where often only one enantiomer of a chiral molecule is biologically active. The presence of a stereocenter in a starting material can be leveraged to produce enantiomerically pure products.

As a Chiral Auxiliary in Asymmetric Reactions (if applicable)

A key structural feature of this compound is the sulfinyl group, where the sulfur atom is a stereocenter. This means the compound exists as a pair of enantiomers. Chiral sulfoxides are well-known for their use as chiral auxiliaries in asymmetric synthesis, guiding the stereochemical outcome of reactions on a prochiral substrate.

In principle, a resolved enantiomer of this compound could be attached to a molecule, direct a stereoselective reaction, and then be cleaved. However, the application of this specific pyrazole derivative as a chiral auxiliary is not documented in surveyed literature. The more common approach involves using established chiral auxiliaries, such as tert-butanesulfinamide, to synthesize chiral pyrazole-containing molecules. rsc.org

Table 2: Chirality of this compound

| Feature | Description | Implication in Synthesis |

|---|---|---|

| Stereocenter | Sulfur atom of the sulfinyl group (S=O) | The molecule is chiral and exists as (R) and (S) enantiomers. |

| Potential Role | Chiral Auxiliary | Could control the formation of new stereocenters in other molecules. |

| Literature Status | Not Reported | Use as a chiral auxiliary for this specific compound is not established. |

As a Starting Material for Enantiomerically Pure Compounds

An alternative strategy in asymmetric synthesis is to use an enantiomerically pure compound as a building block, where its chirality is incorporated into the final product. If the enantiomers of this compound were separated (resolved), they could serve as chiral starting materials.

For example, the chiral sulfinyl group could direct the stereoselective addition of a nucleophile to an adjacent part of the molecule. The resulting product would be enantiomerically enriched, thus transferring the stereochemical information from the sulfur atom to a new stereocenter. While this is a powerful and established strategy in organic synthesis, specific examples employing enantiopure this compound have not been reported in the reviewed literature.

Applications in Material Science and Supramolecular Chemistry

Pyrazole derivatives have been widely investigated for their applications in materials science and supramolecular chemistry due to their ability to form predictable intermolecular interactions. mdpi.com The self-assembly of molecules into well-ordered structures is governed by non-covalent forces such as hydrogen bonding, π-π stacking, and dipole-dipole interactions.